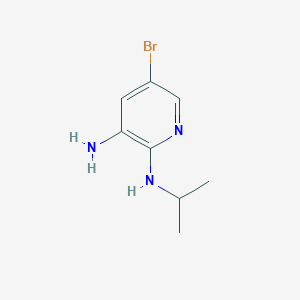
5-Bromo-2-(bromomethyl)-3-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(bromomethyl)-3-methoxypyridine: is an organic compound with the molecular formula C6H6Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms and a methoxy group in its structure makes it a valuable intermediate in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(bromomethyl)-3-methoxypyridine typically involves the bromination of 2-(bromomethyl)-3-methoxypyridine. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction is carried out in a solvent like dichloromethane at a controlled temperature to ensure the selective bromination of the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-(bromomethyl)-3-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-(methyl)-3-methoxypyridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: 2-(methyl)-3-methoxypyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-(bromomethyl)-3-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated pyridines on biological systems. It serves as a building block for the synthesis of bioactive molecules that can interact with various biological targets.
Medicine: The compound is explored for its potential use in drug development. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it a versatile intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(bromomethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its binding affinity and reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-methoxypyridine
- 2-(Bromomethyl)-3-methoxypyridine
- 5-Bromo-2-chloropyridine
Comparison: 5-Bromo-2-(bromomethyl)-3-methoxypyridine is unique due to the presence of both bromine atoms and a methoxy group on the pyridine ring. This combination enhances its reactivity and makes it a valuable intermediate in various chemical reactions. Compared to similar compounds, it offers a higher degree of functionalization, allowing for more diverse chemical transformations and applications .
Eigenschaften
IUPAC Name |
5-bromo-2-(bromomethyl)-3-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-2-5(9)4-10-6(7)3-8/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHPEDVKXNRCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-4-(4-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961272.png)

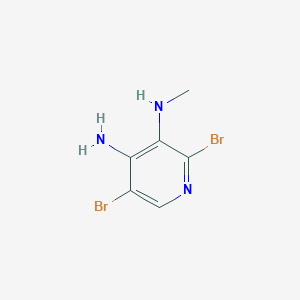
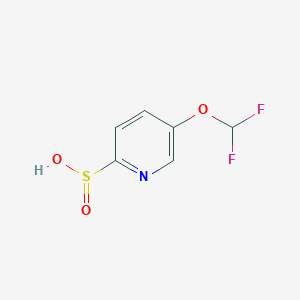
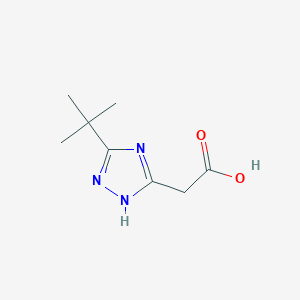
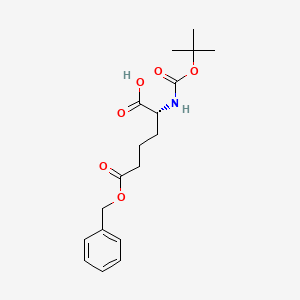

![2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)

